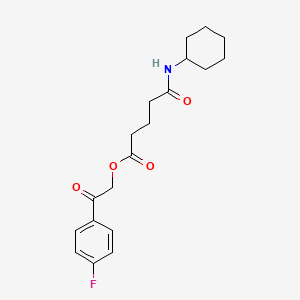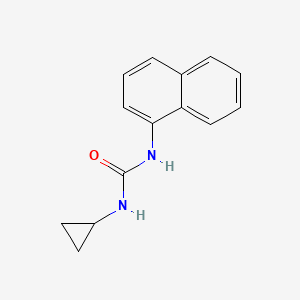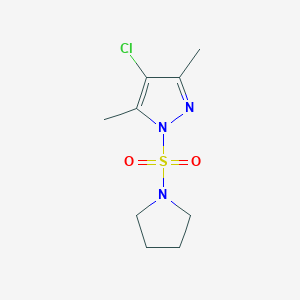
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has attracted significant attention in the scientific community due to its potential as an anti-cancer agent.
Mécanisme D'action
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to the activation of the p53 pathway, which is responsible for regulating cell cycle progression and inducing apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of p53 and its downstream targets, such as p21 and BAX, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit ribosomal RNA synthesis, leading to a reduction in protein synthesis and cell growth. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a useful tool for studying the role of this transcriptional pathway in cancer. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to be effective against a wide range of cancer types, making it a valuable tool for studying cancer biology. However, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has some limitations as a research tool. It has been shown to have off-target effects on other transcriptional pathways, which may complicate the interpretation of results. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
For research on 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate include the development of combination therapies, biomarkers for response prediction, and improved derivatives.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. This intermediate is then reacted with cyclohexylamine and pentanoic acid to form 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has shown promising results in preclinical studies, demonstrating efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancers.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHVYSXDSCHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)
![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)